Methyl 4,6-diaminonicotinate

Overview

Description

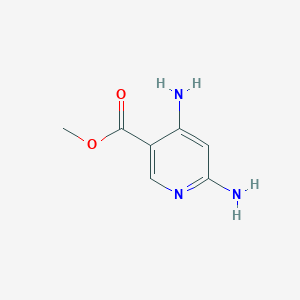

Methyl 4,6-diaminonicotinate is a chemical compound with the molecular formula C7H9N3O2 It is a derivative of nicotinic acid and features two amino groups at the 4 and 6 positions on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4,6-diaminonicotinate typically involves the esterification of 4,6-diaminonicotinic acid with methanol. The reaction is usually carried out under acidic conditions to facilitate the formation of the ester bond. The reaction temperature is maintained between 80°C to 100°C to ensure complete conversion .

Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction conditions to ensure high yield and purity. The final product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: Methyl 4,6-diaminonicotinate undergoes various chemical reactions, including:

Oxidation: This reaction can be used to introduce additional functional groups or modify existing ones.

Reduction: This reaction can be employed to reduce the nitro groups to amino groups.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide are commonly employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce various amine derivatives.

Scientific Research Applications

Methyl 4,6-diaminonicotinate has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: It serves as a precursor for the synthesis of biologically active compounds.

Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of Methyl 4,6-diaminonicotinate involves its interaction with specific molecular targets. It is believed to exert its effects by modulating various biochemical pathways. For instance, it may inhibit certain enzymes or interact with receptors to produce its biological effects. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Methyl nicotinate: Used as a rubefacient in topical preparations for muscle and joint pain.

Methyl 5,6-diaminonicotinate: Another derivative of nicotinic acid with similar properties.

Comparison: Methyl 4,6-diaminonicotinate is unique due to the specific positioning of its amino groups, which can influence its reactivity and biological activity. Compared to Methyl nicotinate, it has different applications and mechanisms of action, making it a distinct compound in its own right .

Biological Activity

Methyl 4,6-diaminonicotinate, a derivative of nicotinic acid, has garnered attention for its potential biological activities. This compound is structurally related to various biologically active molecules and has been studied for its pharmacological properties, particularly in relation to the melanocortin receptors and their implications in obesity and metabolic disorders.

Chemical Structure and Properties

This compound is characterized by the following molecular formula:

- Molecular Formula : CHNO

- Molecular Weight : 167.17 g/mol

The compound features two amino groups at the 4 and 6 positions of the pyridine ring, which are likely responsible for its biological activity.

Melanocortin Receptor Modulation

One of the significant areas of research concerning this compound is its interaction with melanocortin receptors (MC). These receptors play a crucial role in regulating energy homeostasis and appetite. Specifically, the melanocortin-4 receptor (MC4R) is implicated in controlling food intake and body weight.

- Mechanism of Action : this compound may act as a modulator of MC4R activity, potentially influencing pathways associated with obesity. Studies show that compounds affecting MC4R can alter signaling cascades that lead to changes in appetite and metabolism .

Pharmacological Studies

Research involving this compound has indicated various pharmacological effects:

- Anti-obesity Effects : In animal models, compounds that modulate MC4R have shown promise in reducing food intake and promoting weight loss. This compound may exhibit similar properties by enhancing MC4R signaling pathways.

- Neuroprotective Properties : Some studies suggest that derivatives of nicotinic acid can have neuroprotective effects, potentially due to their ability to influence neurotransmitter systems .

Case Studies

Several studies have explored the effects of this compound on metabolic disorders:

- Study on Obesity : A study demonstrated that administration of MC4R agonists led to significant weight loss in obese mice models. This compound was included in experiments assessing its efficacy as an MC4R modulator .

- Neurotransmitter Interaction : Research indicated that compounds similar to this compound could enhance dopamine signaling in the brain, which is critical for reward pathways related to food intake .

Data Table: Summary of Biological Activities

Properties

IUPAC Name |

methyl 4,6-diaminopyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O2/c1-12-7(11)4-3-10-6(9)2-5(4)8/h2-3H,1H3,(H4,8,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDVSBFNPEPVZRI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN=C(C=C1N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10856479 | |

| Record name | Methyl 4,6-diaminopyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10856479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1379106-14-5 | |

| Record name | Methyl 4,6-diaminopyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10856479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.